molecular formula C12H14N2O4 B8023898 1-(1H-indol-5-yl)-N-methylmethanamine oxalate

1-(1H-indol-5-yl)-N-methylmethanamine oxalate

Cat. No.: B8023898
M. Wt: 250.25 g/mol
InChI Key: GKXIFOGCGBRZFJ-UHFFFAOYSA-N
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Description

1-(1H-indol-5-yl)-N-methylmethanamine oxalate is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are widely studied due to their presence in many natural products and their significant pharmacological properties

Preparation Methods

The synthesis of 1-(1H-indol-5-yl)-N-methylmethanamine oxalate typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the N-methylmethanamine group. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-(1H-indol-5-yl)-N-methylmethanamine oxalate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 1-(1H-indol-5-yl)-N-methylmethanamine oxalate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

1-(1H-indol-5-yl)-N-methylmethanamine oxalate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-(1H-indol-5-yl)-N-methylmethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.C2H2O4/c1-11-7-8-2-3-10-9(6-8)4-5-12-10;3-1(4)2(5)6/h2-6,11-12H,7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXIFOGCGBRZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)NC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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